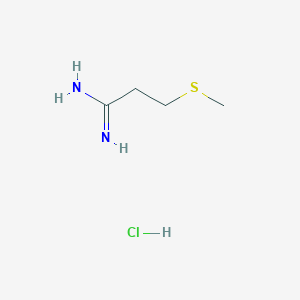

N-(Piperidin-4-yl)methanesulfonamide hydrochloride

Übersicht

Beschreibung

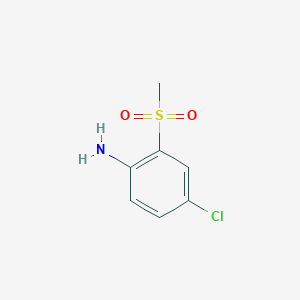

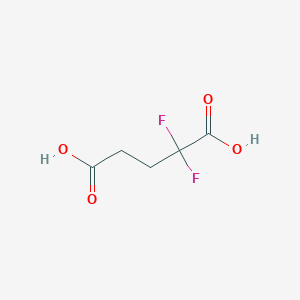

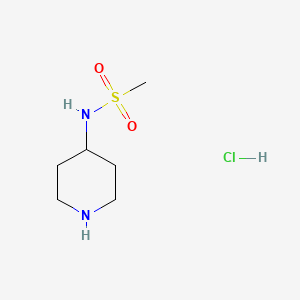

“N-(Piperidin-4-yl)methanesulfonamide hydrochloride” is an organic compound with the empirical formula C6H14N2O2S . It is typically used for research purposes .

Molecular Structure Analysis

The molecular weight of “N-(Piperidin-4-yl)methanesulfonamide hydrochloride” is 178.26 g/mol . The SMILES string representation of the molecule is CS(=O)(=O)NC1CCNCC1 .Physical And Chemical Properties Analysis

“N-(Piperidin-4-yl)methanesulfonamide hydrochloride” is a solid substance . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Application in Medical Research: Activators of Hypoxia-Inducible Factor 1 Pathways

- Specific Scientific Field : Medical Research, specifically Oncology and Cell Biology .

- Summary of the Application : N-(Piperidin-4-yl)methanesulfonamide hydrochloride has been used in the synthesis of novel benzamide derivatives, which have shown significant inhibitory bioactivity in HepG2 cells . These compounds are being studied as potential activators of hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in cellular response to hypoxia .

- Methods of Application or Experimental Procedures : The specific experimental procedures were not detailed in the source. However, the study involved in vitro testing of the synthesized benzamide derivatives on HepG2 cells .

- Results or Outcomes : Preliminary in vitro studies indicated that compounds 10b and 10j show significant inhibitory bioactivity in HepG2 cells, with IC50 values of 0.12 and 0.13 μM, respectively . These compounds induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Application in Drug Synthesis

- Specific Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : “N-(Piperidin-4-yl)methanesulfonamide hydrochloride” is used as a building block in the synthesis of various pharmaceutical compounds . It is often used in the production of heterocyclic compounds, which are widely used in drug discovery .

- Methods of Application or Experimental Procedures : The specific experimental procedures were not detailed in the source. However, the compound is typically used in a laboratory setting, following standard organic synthesis protocols .

- Results or Outcomes : The outcomes of using this compound in drug synthesis can vary greatly depending on the specific synthesis protocol and the target compound. The product details did not provide specific results or outcomes .

Application in Cancer Research

- Specific Scientific Field : Oncology .

- Summary of the Application : A series of N-(piperidine-4-yl) benzamide compounds were synthesized and their effects against cancer cells were investigated .

- Methods of Application or Experimental Procedures : The specific experimental procedures were not detailed in the source. However, the study involved in vitro testing of the synthesized benzamide derivatives on cancer cells .

- Results or Outcomes : The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Application in Pharmaceutical Chemistry

- Specific Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : “N-(Piperidin-4-yl)methanesulfonamide hydrochloride” is used as a building block in the synthesis of various pharmaceutical compounds . It is often used in the production of heterocyclic compounds, which are widely used in drug discovery .

- Methods of Application or Experimental Procedures : The specific experimental procedures were not detailed in the source. However, the compound is typically used in a laboratory setting, following standard organic synthesis protocols .

- Results or Outcomes : The outcomes of using this compound in drug synthesis can vary greatly depending on the specific synthesis protocol and the target compound. The product details did not provide specific results or outcomes .

Application in Synthesis of Derivatives

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride” is used in the synthesis of various derivatives . These derivatives can have a wide range of applications in different fields of scientific research .

- Methods of Application or Experimental Procedures : The specific experimental procedures were not detailed in the source. However, the compound is typically used in a laboratory setting, following standard organic synthesis protocols .

- Results or Outcomes : The outcomes of using this compound in the synthesis of derivatives can vary greatly depending on the specific synthesis protocol and the target compound. The product details did not provide specific results or outcomes .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-piperidin-4-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-2-4-7-5-3-6;/h6-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSUXJHDQXASOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608834 | |

| Record name | N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Piperidin-4-yl)methanesulfonamide hydrochloride | |

CAS RN |

68996-26-9 | |

| Record name | Methanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68996-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)